Ggpl-I

Description

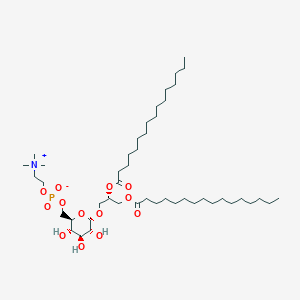

Structure

2D Structure

Properties

CAS No. |

158227-74-8 |

|---|---|

Molecular Formula |

C46H90NO13P |

Molecular Weight |

896.2 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C46H90NO13P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-41(48)55-36-39(59-42(49)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)37-56-46-45(52)44(51)43(50)40(60-46)38-58-61(53,54)57-35-34-47(3,4)5/h39-40,43-46,50-52H,6-38H2,1-5H3/t39-,40-,43-,44+,45-,46+/m1/s1 |

InChI Key |

PUKYWOBGIWMIEA-TYOYAZAFSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

6'-O-phosphocholineglucopyranosyl-(1'-3)-1,2-dipalmitoyl GGPL-I |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Ggpl I

Methods for Definitive Structure Determination of GGPL-I

The unambiguous determination of the this compound structure necessitates a multi-faceted analytical approach. This involves the integration of various spectroscopic and chemical methods to piece together its constituent parts: the glycerol (B35011) backbone, the fatty acid chains, the glucose moiety, and the phosphocholine (B91661) headgroup, including their precise connectivity and stereochemistry.

Spectroscopy is the cornerstone of modern structural elucidation, providing atomic-level insights into molecular architecture. researchgate.netrsc.org For complex glycolipids like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable, each offering complementary information.

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure of organic molecules in solution. nih.gov One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of individual protons and carbon atoms, respectively. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, allowing for the identification of different functional groups and molecular fragments. chemistrysteps.comlibretexts.org

For this compound, ¹H NMR is used to identify signals from the acyl chains, the glycerol backbone, the anomeric proton of the glucose unit (whose coupling constant reveals its α-configuration), and the choline (B1196258) methyl groups. oregonstate.edulibretexts.org Further structural details are revealed by two-dimensional (2D) NMR experiments. Correlation Spectroscopy (COSY) establishes proton-proton coupling networks within individual spin systems (e.g., within the glucose ring or the glycerol moiety), while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, enabling definitive carbon assignments.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moieties

| Moiety | Atom | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| Glycerol | sn-1 (CH₂) | ~4.2-4.4 | ~62-63 |

| sn-2 (CH) | ~5.2 | ~70-71 | |

| sn-3 (CH₂) | ~3.6-3.9 | ~69-70 | |

| Acyl Chains | CH₃ (terminal) | ~0.9 | ~14 |

| (CH₂)n | ~1.2-1.3 | ~25-30 | |

| CH₂-C=O | ~2.3 | ~34 | |

| C=O (ester) | - | ~173-174 | |

| α-Glucose | H-1' (anomeric) | ~4.9 (d, J ≈ 3.5 Hz) | ~98-100 |

| H-2' to H-5' | ~3.4-4.0 | ~70-75 | |

| H-6' (CH₂) | ~4.1-4.3 | ~65-66 (P-coupled) | |

| Phosphocholine | N(CH₃)₃ | ~3.2 | ~54 |

| N-CH₂ | ~3.6 | ~59 | |

| O-CH₂ | ~4.3 | ~66 |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgyoutube.com Soft ionization techniques like Electrospray Ionization (ESI) are employed to generate intact molecular ions of this compound, allowing for accurate mass determination.

Tandem mass spectrometry (MS/MS) provides deeper structural insights. In this technique, the molecular ion is isolated and fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.netnih.gov The fragmentation of this compound yields characteristic ions that confirm the identity and connectivity of its substructures. Key fragments include the phosphocholine headgroup, ions corresponding to the neutral loss of fatty acids, and fragments of the glycosylated glycerol backbone. This fragmentation data is crucial for confirming the sequence and linkage of the different components.

Interactive Table: Expected Key Fragments in ESI-MS/MS of this compound

| m/z (mass-to-charge ratio) | Fragment Identity | Structural Information Provided |

| [M+H]⁺ or [M+Na]⁺ | Molecular Ion | Confirms the overall molecular weight of the specific this compound species (variable by fatty acid composition). |

| 184.07 | [C₅H₁₅NO₄P]⁺ | Positive ion mode signature fragment for the phosphocholine headgroup. |

| [M+H - R₁COOH]⁺ | Loss of one fatty acid | Identifies the mass of one of the acyl chains. |

| [M+H - R₂COOH]⁺ | Loss of the second fatty acid | Identifies the mass of the other acyl chain. |

| [M+H - 183.06]⁺ | Loss of the neutral phosphocholine headgroup | Confirms the presence of the phosphocholine moiety. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. derpharmachemica.com It is an effective tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands confirming its chemical nature. These include strong stretching vibrations for the ester carbonyl groups (C=O) of the fatty acids, P=O stretching from the phosphate (B84403) group, broad O-H stretching from any residual hydroxyl groups, C-O stretching from the glycerol and glucose ethers, and C-H stretching from the aliphatic acyl chains.

The stereochemistry of the glycerol backbone is a defining feature of glycerolipids. The International Union of Pure and Applied Chemistry (IUPAC) has established the stereospecific numbering (sn) system to unambiguously define the configuration of glycerol derivatives. lipidmaps.orgqmul.ac.uk In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group at the central carbon (C-2) pointing to the left; the carbons are then numbered 1, 2, and 3 from top to bottom. qmul.ac.uk

The structure of this compound is defined as having the two fatty acids esterified at the sn-1 and sn-2 positions, with the glycosidic linkage to the sugar headgroup at the sn-3 position. nih.gov The determination of this specific regiochemistry is typically achieved through methods involving stereospecific enzymes, such as certain lipases that selectively hydrolyze fatty acids from specific sn-positions. researchgate.netmdpi.com The resulting lysophospholipids and fatty acids are then separated and analyzed (e.g., by GC-MS) to identify which fatty acid was at which position, thereby confirming the sn-1,2-diacyl structure.

Advanced Spectroscopic Techniques in Glycolipid Structural Analysis

Dynamic Conformational Landscape of this compound

While spectroscopic methods define the static chemical structure, this compound is a flexible molecule with a dynamic three-dimensional conformation, particularly in a biological membrane environment. Conformational analysis seeks to describe the preferred spatial arrangements of the molecule's atoms.

Studies on this compound homologues have provided insight into its conformational properties. The molecule can be considered in two parts: the hydrophobic diacylglycerol "tail" and the polar phosphocholine-glucose "head". Research indicates that the lipid tail moiety has a preference for two specific gauche-conformers. This conformational preference is a critical determinant of how the lipid packs within a membrane bilayer, influencing membrane fluidity and stability. researchgate.net In contrast, the polar headgroup exhibits greater conformational flexibility, with multiple conformers existing in equilibrium. This dynamic nature of the headgroup is likely essential for its interactions with water, ions, and other molecules at the membrane surface.

Conformational Equilibria at the Acyclic Glycerol Moiety

The conformational analysis of the glycerol backbone in similar molecules has been extensively studied using NMR spectroscopy. For instance, in 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), deuterium NMR has revealed that the glycerol backbone adopts a conformation nearly identical to one of the structures observed in its crystalline dihydrate form nih.gov. The conformational equilibria of glycerol itself have been shown to be influenced by solvent conditions, with a consistent rotational isomerism observed in aqueous solutions nih.gov. While direct studies on the glycerol moiety of this compound are limited, the principles derived from these related compounds suggest a defined and relatively stable conformation of the glycerol backbone, influenced by the attached acyl chains and the polar head group.

Analysis of Conformer Preferences around the Lipid Tail (gt, gg, tg)

The conformational preferences of the two fatty acid chains, often referred to as the lipid tails, play a significant role in the packing and fluidity of membranes. The rotation around the C-C bonds of the glycerol backbone and the acyl chains gives rise to different conformers, which are typically categorized as gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg).

In the case of 1,2-diacyl-sn-glycerols, which form the core of this compound, the head group at the sn-3 position has a notable effect on the helical conformational property of the 1,2-diacyl moiety. In nonpolar solvents, the three staggered conformers (gt, gg, and tg) are often randomized. However, in more polar environments, the gt conformer with a specific helicity tends to be favored at the expense of the gg and tg conformers nih.gov. This preference for the gt conformer is a key factor in the ordered packing of these lipids in membranes.

| Conformer | Description | Relative Population in Polar Solvents |

|---|---|---|

| gt (gauche-trans) | A staggered conformation with a specific helical sense. | Favored |

| gg (gauche-gauche) | A staggered conformation. | Less Favored |

| tg (trans-gauche) | A staggered conformation. | Less Favored |

Conformational Behavior of the Sugar Moiety

The sugar moiety in this compound is an α-D-glucopyranosyl residue. The conformation of this sugar ring and its linkage to the glycerol backbone are crucial for its interactions with other molecules at the membrane surface. NMR spectroscopy is a primary tool for investigating the conformation of carbohydrate moieties in glycolipids nih.gov.

While specific conformational studies on the sugar moiety of this compound are not extensively detailed in the available literature, general principles from the study of other glucopyranosyl derivatives can be applied. The conformational preferences of pseudo-disaccharides containing D-glucopyranosyl units have been assessed using a combination of NOE difference measurements and force field calculations with Monte Carlo simulations nih.gov. These studies help in understanding the likely conformations of the glycosidic linkage and the sugar ring itself. The analysis of NMR chemical shifts and coupling constants provides detailed information about the stereochemistry and preferred rotamers of the sugar ring.

Comparative Conformational Studies with Phosphatidylcholine (DPPC)

Dipalmitoylphosphatidylcholine (DPPC) is a well-characterized phospholipid that serves as a useful model for comparative studies with this compound. Both molecules share a similar 1,2-diacyl-sn-glycerol backbone and a phosphocholine headgroup, though in this compound the phosphocholine is attached to the sugar moiety.

Molecular dynamics simulations have been extensively used to compare the properties of different phospholipids (B1166683), including DPPC nih.govnih.gov. These studies have provided detailed insights into the structural and dynamical properties of DPPC bilayers nih.govnih.gov. When comparing DPPC with other lipids, such as those containing different sterols, significant differences in the ordering and condensation of the lipid chains are observed biorxiv.orgbiorxiv.org.

A key finding from comparative studies is that the helical conformational properties around the 1,2-diacyl moiety in glycerolipids are significantly influenced by the nature of the sn-3 head group nih.gov. The presence of the phosphocholine group, whether directly attached to the glycerol as in DPPC or to a sugar moiety as in this compound, has a pronounced effect on favoring the gt(+) conformer, a property that is independent of the solvent used nih.gov. This suggests a common conformational behavior in the lipid backbone of this compound and DPPC, which is crucial for their ability to form stable membrane structures.

| Feature | This compound | DPPC | Commonality |

|---|---|---|---|

| Backbone | 1,2-diacyl-sn-glycerol | 1,2-diacyl-sn-glycerol | Identical backbone structure. |

| Headgroup | α-D-glucopyranosyl with phosphocholine | Phosphocholine | Presence of phosphocholine influences lipid conformation. |

| Lipid Tail Conformation | Favors gt conformer | Favors gt conformer | Similar preference for the gt conformer, promoting ordered packing. |

Theoretical and Computational Conformational Studies of this compound

While experimental techniques provide invaluable data on the average conformations of molecules like this compound, theoretical and computational methods offer a means to explore the full conformational landscape, including transient states and the energetic barriers between them.

Molecular Dynamics Simulations for Conformational Stability

In a typical MD simulation of a lipid bilayer, a system is constructed with a number of lipid molecules arranged in a bilayer and solvated with water. The simulation then calculates the trajectories of all atoms over time by integrating Newton's equations of motion. This allows for the analysis of various properties, including conformational changes, lipid packing, and interactions with the surrounding environment. For example, MD simulations of DPPC bilayers have provided detailed information on the area per lipid, bilayer thickness, and the order parameters of the acyl chains nih.gov. Such studies on analogous systems provide a framework for what could be expected from future MD simulations of this compound, which would be instrumental in understanding its conformational stability and its interactions within a membrane.

Quantum Chemical Calculations for Local Minima and Energy Landscapes

Quantum chemical calculations provide a highly accurate means of determining the energies of different molecular conformations and mapping the potential energy surface. These methods can be used to identify local energy minima, which correspond to stable or metastable conformations, and the transition states that connect them rsc.orgarxiv.org.

While specific quantum chemical calculations for this compound are not found in the current literature, the application of such methods to smaller, related molecules demonstrates their utility. For instance, quantum chemical calculations have been used to study the conformational energies of various organic molecules, providing benchmarks for the accuracy of different computational methods researchgate.netnih.govnii.ac.jpnih.govresearchgate.net. These calculations can elucidate the relative stabilities of different conformers and provide insights into the factors that govern conformational preferences. For a molecule as complex as this compound, a full quantum chemical analysis would be computationally expensive. However, calculations on fragments of the molecule, such as the glycerol backbone or the sugar moiety, could provide valuable data to parameterize force fields for use in molecular dynamics simulations and to gain a deeper understanding of its intrinsic conformational preferences.

Chemical Synthesis Methodologies and Analog Development of Ggpl I

Phosphorylation Methodologies for Phosphocholine (B91661) Integration

The precise integration of the phosphocholine group is a critical step in the total synthesis of GGPL-I and related phosphocholine-containing glycoglycerolipids (PcGLs). The primary strategies employed for this phosphorylation involve either phosphite (B83602) chemistry or phosphoryl chloride chemistry. fishersci.cacenmed.com These methodologies enable the formation of the phosphodiester linkage essential for the phosphocholine headgroup.

Phosphite Chemistry and Phosphoryl Chloride Chemistry Approaches

Phosphite Chemistry Phosphite chemistry, particularly the phosphoramidite (B1245037) method, is a widely adopted approach for the stereospecific synthesis of phospholipids (B1166683), including the installation of phosphocholine headgroups. nih.gov This method typically involves several key steps. Initially, a phosphitylation reaction is performed using reagents such as 2-cyanoethyl-N,N,N',N'-tetraisopropyl phosphorodiamidite in the presence of an activator like 1H-tetrazole and molecular sieves (e.g., MS-4 Å) in an anhydrous solvent like dichloromethane. fishersci.ca This step forms a phosphite triester intermediate.

Following phosphitylation, the phosphite triester is oxidized to a phosphate (B84403) triester. A common oxidizing agent for this transformation is m-chloroperoxybenzoic acid (mCPBA). fishersci.ca The phosphocholine moiety is introduced using a choline (B1196258) source, such as choline tosylate, often in conjunction with 1H-tetrazole. fishersci.ca The final step typically involves deprotection, which can be achieved using aqueous ammonia (B1221849) in methanol. fishersci.ca This sequential approach provides control over the stereochemistry and allows for the efficient incorporation of the phosphocholine unit.

Phosphoryl Chloride Chemistry Phosphoryl chloride (POCl3), also known as phosphorus oxychloride, is a colorless liquid widely utilized in industrial settings for the synthesis of various phosphate esters. In the context of phosphocholine integration, phosphoryl chloride chemistry involves the reaction of POCl3 with hydroxyl groups to form phosphate esters. This can be followed by subsequent reactions to introduce the choline moiety. While specific detailed protocols for this compound synthesis using POCl3 directly for phosphocholine integration were not provided, its general reactivity in forming phosphate esters makes it a viable, albeit potentially less selective, alternative to phosphite chemistry for creating the phosphate backbone.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The chemical synthesis of glycolipids, including this compound, is crucial for studying their biological functions and for conducting comprehensive structure-activity relationship (SAR) studies. This compound, as a key α-glycolipid antigen of Mycoplasma fermentans, serves as a significant target for analog development to understand its immunological properties and potential roles in host-pathogen interactions. fishersci.ca

Strategic Modifications of the Glycosyl and Acyl Moieties

The design of this compound analogs for SAR studies often focuses on strategic modifications to its core structural components: the glycosyl and acyl moieties.

Modifications of the Glycosyl Moiety The glycosyl moiety of this compound is a glucopyranosyl unit, with the phosphocholine group attached at the primary 6-OH position. fishersci.ca Modifications in this region can involve altering the sugar residue itself (e.g., changing the sugar type or its stereochemistry), or modifying the phosphocholine attachment point. Different glycosylation methodologies, such as those employing thioglycoside donors, trichloroacetamidate donors, or halide donors, can be utilized to synthesize various glycosyl structures, allowing for systematic exploration of the sugar's role in activity. fishersci.ca

Modifications of the Acyl Moiety The acyl moieties of this compound are typically fatty acid chains esterified to the sn-glycerol backbone, such as 1,2-dipalmitoyl groups. fishersci.ca Strategic modifications to these acyl chains involve varying their length, degree of saturation, or branching. For instance, the synthesis of this compound homologues with specific acyl chain lengths, such as C(16:0) (palmitoyl) chains, has been reported. fishersci.ca These modifications can significantly influence the physicochemical properties of the glycolipid, including its membrane integration and interaction with biological targets, thereby impacting its biological activity.

Synthesis of Diastereomers and Conformationally Restricted Analogs

To gain deeper insights into the stereochemical and conformational requirements for this compound's biological activity, the synthesis of its diastereomers and conformationally restricted analogs is undertaken.

Synthesis of Diastereomers Diastereomers are stereoisomers that are not mirror images of each other. The synthesis of this compound homologues and their diastereomers is an important aspect of SAR studies, as subtle changes in stereochemistry can lead to significant differences in biological recognition and activity. fishersci.ca Practical synthetic pathways have been developed to access these diastereomeric forms. fishersci.ca Analytical techniques, such as 1H NMR spectroscopy, are indispensable for distinguishing between these isomers and confirming their absolute configurations, providing crucial data for correlating structure with function. fishersci.ca

Synthesis of Conformationally Restricted Analogs The acyclic sn-glycerol skeleton of this compound allows for considerable conformational flexibility due to free rotation around its C-C single bonds. fishersci.ca To understand the impact of this flexibility on biological activity and to identify the bioactive conformation, researchers synthesize conformationally restricted analogs. While specific examples for this compound were not detailed, general strategies for creating such analogs involve incorporating rigid structural elements, such as cyclic motifs or double bonds, into the molecule. These modifications limit the rotational freedom, thereby fixing the molecule in a particular conformation. Studying these constrained analogs helps to elucidate the preferred three-dimensional arrangement required for optimal interaction with its biological targets.

Biological Roles and Mechanistic Insights of Ggpl I

GGPL-I as an Immunological Determinant in Mycoplasma fermentans

This compound is a unique phosphocholine-containing glycoglycerophospholipid that has been isolated from Mycoplasma fermentans-infected human helper T-cell cultures. This compound is recognized as a key lipid component and a major immunological determinant of Mycoplasma fermentans. thermofisher.comarvojournals.org

Interaction with Host Immune System Cells (e.g., Human Mononuclear Cells)

As a major immunological determinant, this compound plays a role in the interaction between Mycoplasma fermentans and host cells. thermofisher.comarvojournals.org Human peripheral blood mononuclear cells (PBMCs), which encompass monocytes and lymphocytes, are widely utilized as an in vitro model to investigate host-pathogen interactions and inflammatory responses. physio-pedia.comthermofisher.com While detailed mechanisms of this compound's direct interaction with human mononuclear cells are not extensively elaborated in the provided literature, the broader category of M. fermentans glycolipid antigens (GGPLs) has been shown to induce cytokine production from these cells. osti.gov The phosphocholine-containing glycolipids, which are a major lipid fraction of the M. fermentans membrane, are considered crucial structures for the cellular adhesion of Mycoplasma to host cells. arvojournals.org Furthermore, antisera targeting these glycolipids have been demonstrated to inhibit the attachment of M. fermentans to host eukaryotic cells, underscoring their significant role in mediating host-pathogen interactions. arvojournals.org

Molecular Mechanisms of this compound Action in Host-Pathogen Interactions

Influence on Host Cellular Adhesion

Phosphocholine-containing glycolipids, including this compound, are integral components of the Mycoplasma fermentans membrane and are thought to be essential for the bacterium's cellular adhesion to host cells. arvojournals.org Studies have indicated that antisera specific to these phosphocholine-containing glycolipids, such as MfGL-II (a related glycolipid), can effectively inhibit the attachment of M. fermentans to host eukaryotic cells. arvojournals.org This suggests that this compound, as a key immunodeterminant, significantly contributes to the initial adhesive interactions between Mycoplasma fermentans and host cells, a fundamental step in the infection process. arvojournals.orgcroyezbio.com

Modulation of Cytokine Production (e.g., TNF-α Induction)

Glycolipid antigens of Mycoplasma fermentans, encompassing both this compound and GGPL-III, are potent antigens that elicit immune responses. osti.gov Although direct evidence for this compound alone inducing TNF-α is not explicitly detailed, a related M. fermentans glycolipid antigen, GGPL-III, has been shown to significantly induce the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from human peripheral blood mononuclear cells. osti.gov TNF-α is a multifunctional pro-inflammatory cytokine primarily secreted by macrophages and other innate immune cells in response to microbial stimuli, playing a pivotal role in inflammatory processes. imrpress.com The capacity of M. fermentans glycolipid antigens to induce such cytokines highlights their involvement in modulating the host's immune response during infection. osti.gov

Table 2: Cytokine Induction by Mycoplasma fermentans Glycolipid Antigens (GGPL-III as Representative)

| Stimulus | Effect on Peripheral Blood Mononuclear Cells (PBMCs) |

| GGPL-III | Significant induction of TNF-α production |

| Significant induction of IL-6 production | |

| Proliferation of synovial fibroblasts |

Role of this compound in Mycoplasmal Pathogenicity

Mycoplasma fermentans is recognized as a potential pathogen in conditions such as rheumatoid arthritis and is considered a cofactor in AIDS uni.lu. This compound has been identified as a lipid component of M. fermentans and serves as a major immunological determinant lipidmaps.orguni.lu. Research has demonstrated that these α-glycolipid antigens possess specific pathogenic functions wikipedia.org.

Contribution to Physicochemical Stress on Host Immune System

As amphiphilic compounds, GGPLs are capable of inducing physicochemical stress on the host immune system wikipedia.orgguidetopharmacology.org. Physicochemical stress can arise from environmental factors, including infections and inflammation citeab.com. The immune system's ability to cope with such stresses is crucial, as its compromise can lead to disease states citeab.com. Mycoplasma-mediated secretion of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by macrophages is a significant factor in mycoplasma-induced immune system modulation and inflammatory responses citeab.com. For instance, MfGl-II, a glycolipid structurally similar to GGPL-III, has been shown to induce cytokines like TNF-α in human mononuclear cells, albeit to a lesser extent than lipopolysaccharide (LPS) wikipedia.org.

Self-Assembly Properties and Membrane Integration

This compound is an amphiphilic compound, a characteristic that enables it to form distinct self-assembled structures under physiological conditions wikipedia.orgguidetopharmacology.org. Structurally, this compound shares analogies with 1,2-di-O-palmitoyl phosphatidylcholine (DPPC), a ubiquitous phospholipid found in cell membranes citeab.comwikipedia.orgguidetopharmacology.org. This structural similarity suggests that mycoplasmal GGPLs can integrate into the cytoplasm fluid membrane alongside phospholipids (B1166683) without inducing stereochemical stress citeab.comguidetopharmacology.org.

Further detailed research findings on the conformational properties of this compound reveal specific preferences in its molecular arrangement. The natural this compound isomer exhibits a preference for certain conformers around its lipid tail, specifically favoring the gt (54%) and gg (39%) conformers citeab.comresearchgate.net. This conformational behavior is remarkably similar to that observed for DPPC citeab.comresearchgate.net. In contrast, the head moiety of this compound adopts all three possible conformers (gt, gg, tg) with approximately equal probability researchgate.net.

Table 1: Conformational Preferences of Natural this compound Isomer

| Molecular Region | Preferred Conformers | Percentage |

| Lipid Tail | gt | 54% |

| gg | 39% | |

| Head Moiety | gt, gg, tg | Equal |

The fatty acid components at the glycerol (B35011) moiety of this compound are saturated, primarily consisting of palmitic acid (C16:0) and stearic acid (C18:0) citeab.com.

Table 2: Fatty Acid Composition of this compound Glycerol Moiety

| Fatty Acid | Carbon Chain Length:Number of Double Bonds |

| Palmitic Acid | C16:0 |

| Stearic Acid | C18:0 |

Gene Expression and Regulation in this compound Biosynthesis

Mycoplasma fermentans possesses a distinctive choline (B1196258) metabolic pathway essential for the biosynthesis of phosphocholine-containing glycoglycerolipids, including this compound fishersci.ca. The production of such complex lipids is intricately linked to gene expression and its regulation within the mycoplasma. Gene expression is the fundamental process by which genetic information encoded in DNA is activated to produce functional products, primarily proteins. This process involves several stages, including transcription, where DNA is converted into messenger RNA (mRNA), and translation, where mRNA serves as a template for protein synthesis.

The regulation of gene expression is critical for controlling the precise timing and quantity of protein production, ensuring that specific proteins are generated in specific cells at specific times. This regulation can occur at multiple levels, including transcriptional control, RNA processing, translational control, and post-translational modification. In metabolic pathways, such as the unique choline pathway in M. fermentans responsible for this compound synthesis, the synthesis of enzymes involved is often synchronously regulated to ensure efficient and coordinated production of the end product.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Ggpl I and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Model Development

Validation and Predictive Power of QSAR Models for Glycolipids

The development of robust QSAR models for glycolipids, including GGPL-I, necessitates rigorous validation to ensure their reliability and predictive power. Validation processes are critical to confirm that a QSAR model can accurately predict the activity of compounds not included in its development sigmaaldrich.comidrblab.net.

Key aspects of QSAR model validation include:

Internal Validation (Cross-Validation) : This involves assessing the model's performance on the training data itself, often using techniques like leave-one-out (LOO) cross-validation. The cross-validated correlation coefficient (q²) is a common metric, where a q² value typically greater than 0.5 or 0.6 indicates good internal predictive power sigmaaldrich.comidrblab.netnih.gov.

External Validation : Considered more robust, external validation assesses the model's ability to predict the activity of an independent test set of compounds that were not used during model development sigmaaldrich.comnih.govchiba-u.jp. The predictive correlation coefficient (r²_pred or R² for the test set) is used, with values above 0.5 often indicating good external predictivity nih.govchiba-u.jp.

Statistical Significance : Parameters such as the F-test value and low standard errors (e.g., for q²_se, r²_se) further confirm the statistical significance and quality of the model nih.govchiba-u.jp.

For glycolipids, the complexity of their structures, including conformational flexibility and diverse fatty acyl chains, poses unique challenges for QSAR model development and validation. However, successful validation ensures that the models can be reliably used for virtual screening and lead optimization, identifying novel glycolipid analogs with desired biological activities.

The following table illustrates typical statistical parameters used in QSAR model validation:

| Statistical Parameter | Description | Acceptable Range (General) |

| R² (Goodness of Fit) | Explains the variance in the training set data. | > 0.6 - 0.8 |

| q² (Cross-Validated R²) | Measures internal predictive power (e.g., from LOO cross-validation). | > 0.5 - 0.6 |

| r²_pred (External Predictive R²) | Assesses external predictive power on an independent test set. | > 0.5 |

| F-test Value | Indicates the statistical significance of the model. | High (e.g., > 100) |

| RMSE (Root Mean Square Error) | Measures the average magnitude of the errors between predicted and actual values. | Low |

Computational Modeling in SAR/QSAR Studies

Computational modeling plays a pivotal role in modern SAR/QSAR studies, offering powerful tools to understand molecular interactions and predict biological activities in silico. These methods are invaluable for exploring the chemical space of compounds like this compound and its analogs, especially when experimental data is limited or synthesis is challenging. Computational approaches can provide atomic-level insights into ligand-target interactions, guiding the design of new compounds with optimized properties.

Molecular Docking Simulations with Proposed Target Biomolecules

Molecular docking simulations are a widely used computational technique in SAR/QSAR studies, predicting the preferred orientation of a ligand (e.g., this compound) when bound to a specific receptor or target biomolecule. This method aims to determine the binding affinity and interaction modes between the ligand and the target.

For this compound, as a Mycoplasma fermentans α-glycolipid antigen, potential target biomolecules would include host immune receptors (e.g., Toll-like receptors, antibodies) or other cellular components involved in its antigenic recognition or pathogenic mechanisms stanford.edufishersci.ca. Molecular docking simulations could be employed to:

Identify Binding Sites : Pinpoint specific regions on the target biomolecule where this compound or its analogs might bind.

Elucidate Interaction Modes : Characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-target complex.

Predict Binding Affinity : Estimate the strength of the interaction, allowing for the ranking of different this compound analogs based on their predicted affinity for a given target.

By simulating these interactions, molecular docking can provide valuable insights into the structural features of this compound that are critical for its biological activity, thereby informing the design of modified glycolipids with altered or enhanced properties.

Three-Dimensional Structure-Activity Relationship (3D-QSAR) Analysis

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) analysis extends traditional QSAR by incorporating the three-dimensional structural information of molecules and their interactions with a receptor. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques. These methods generate 3D contour maps that visually represent the steric, electrostatic, and other physicochemical properties (e.g., hydrophobic, hydrogen bond donor/acceptor) that are favorable or unfavorable for activity in specific regions around the aligned molecules.

For this compound and its analogs, 3D-QSAR analysis would involve:

Conformational Analysis : Determining the most relevant 3D conformations of this compound and its analogs. The flexible nature of the glycerol (B35011) backbone and fatty acyl chains in glycolipids, which can adopt various conformers, is a key consideration beilstein-journals.org.

Molecular Alignment : Superimposing the structures of this compound and its analogs to identify common structural features and variations.

Field Calculation : Computing steric and electrostatic fields (and other fields in CoMSIA) around the aligned molecules.

Statistical Correlation : Establishing a quantitative relationship between these 3D fields and the observed biological activity using statistical methods (e.g., Partial Least Squares regression).

The resulting 3D contour maps would highlight specific regions of the this compound molecule where steric bulk, positive or negative charge, or hydrogen bonding capabilities are crucial for its activity. This information is invaluable for rationally designing new this compound analogs with improved or modulated biological functions, such as enhanced antigenicity or altered membrane integration.

Advanced Analytical Methodologies for Ggpl I Research

Mass Spectrometry for In-Depth Characterization

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex molecules like GGPL-I, especially when dealing with limited sample quantities. This technique involves the fragmentation of precursor ions into product ions, providing characteristic fragmentation patterns that reveal intricate structural details mdpi.comlcms.cz. For this compound, liquid secondary ion mass spectrometry (LSIMS) was employed during its initial structural characterization mdpi.comgraphenea.com.

MS/MS offers high sensitivity and the ability to determine accurate molecular weights, enabling the confident assignment of molecular formulas mdpi.com. In the context of glycolipids, electrospray ionization tandem mass spectrometry (ESI-MS/MS) and collision-induced dissociation (CID-MS/MS) have proven effective in characterizing intact polysialogangliosides and distinguishing between positional isomers nih.gov. For this compound, MS/MS analysis has been utilized to identify and quantify its various acyl homologues, such as C16/C16, C16/C18, and C18/C18, contributing to a deeper understanding of its lipid diversity researchgate.net. The combination of high-resolution MS with separation techniques like liquid chromatography (LC-MS/MS) further enhances its utility for analyzing complex mixtures and obtaining structural information on low-abundance components mdpi.comprotocols.io.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural and Conformational Details

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for acquiring detailed chemical structure and conformational information of complex glycans, including this compound glycopedia.eunih.govnih.gov. It provides comprehensive data on the number and configuration of sugar residues, monosaccharide composition and sequence, anomeric configuration, and the nature and position of attached groups glycopedia.eunih.gov. The initial determination of this compound's structure was significantly aided by NMR spectroscopy mdpi.comgraphenea.com.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly valuable for characterizing the subtle differences between isomers and analyzing molecular conformations. For this compound, ¹H NMR spectroscopy was crucial in characterizing synthetic isomers and determining the equilibrium distribution of conformers (gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg)) within its acyclic glycerol (B35011) moiety graphenea.comglycopedia.euresearchgate.net.

The conformational analysis of the glycerol backbone, a key component of this compound, can be extensively studied using ¹H NMR, often employing the Karplus analysis to understand rotational isomerism mdpi.comnih.gov. This allows for the discrimination of different conformers based on their characteristic chemical shifts, integration, and coupling patterns magritek.commdpi.comnih.gov. Research on this compound has shown specific preferences for certain conformers:

| Conformer Type | Location | Preferred Percentage (Natural this compound) |

| gt | Lipid tail | 54% |

| gg | Lipid tail | 39% |

| gg, gt, tg | Sugar head moiety | Equal probability (approx. 33% each) |

This data indicates that the natural this compound isomer exhibits a distinct conformational preference at its lipid tail, favoring the gt and gg conformers, while maintaining a more averaged distribution around the sugar head moiety glycopedia.eu.

For complex glycolipid structures, the inherent spectral overlap in one-dimensional NMR spectra can be a significant challenge. Multidimensional NMR techniques overcome this limitation by spreading signals across multiple dimensions, thereby enhancing resolution and providing correlations between nuclear spins that reveal chemical bonding and spatial proximity nih.govnih.govnih.govfrontiersin.org.

Key multidimensional NMR experiments applied to complex glycans, and thus highly relevant for comprehensive this compound analysis, include:

Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY): Establishes through-bond correlations between coupled protons.

Total Correlation Spectroscopy (TOCSY) / Homonuclear Hartmann-Hahn Spectroscopy (HOHAHA): Reveals correlations between all protons within a spin system.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-Frame Overhauser Effect Spectroscopy (ROESY): Provides information about spatial proximity between protons, crucial for determining three-dimensional structure and conformation nih.govnih.govcore.ac.uk.

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): Establishes one-bond correlations between protons and carbons (or other heteroatoms like ¹⁵N), simplifying complex spectra and aiding in assignment core.ac.uklibretexts.org.

Heteronuclear Multiple Bond Correlation (HMBC): Identifies longer-range (2-3 bond) correlations between protons and carbons, essential for establishing connectivity across glycosidic linkages and identifying substituents core.ac.uk.

These techniques collectively enable the complete assignment of NMR signals and the detailed elucidation of the primary and secondary structures of complex glycolipids. Advances in non-uniform sampling (NUS) in multidimensional NMR can also accelerate acquisition times, making these powerful techniques more practical for high-throughput studies, and paramagnetic relaxation enhancement agents like gadolinium can further enhance sensitivity mdpi.com.

Emerging Analytical and Biosensing Approaches for Glycolipid Detection

Beyond traditional spectroscopic methods, emerging analytical and biosensing approaches are being developed for the detection of glycolipids, particularly given their role as important antigens researchgate.netnih.govtandfonline.comiupac.org. These methods offer advantages such as higher sensitivity, faster detection, and potential for real-time analysis.

As this compound is a major species-specific immunological determinant of Mycoplasma fermentans, immunological methods are highly relevant for its detection mdpi.comresearchgate.nettandfonline.com.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific immunoassay technique widely used for the quantitative and qualitative analysis of antigens or antibodies thermofisher.com. It has been successfully employed for detecting mycoplasma species-specific lipid-antigens, including GGPLs nih.gov. ELISA can be performed in various formats (e.g., direct, indirect, sandwich, competitive) and is suitable for screening many samples simultaneously thermofisher.commeridianbioscience.com.

Western Blot: Also known as immunoblot, Western blot is a routine technique for detecting and quantifying target proteins, and by extension, antigens like glycolipids if appropriate antibodies are available thermofisher.com. It involves separating components by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. Western blot is often used as a confirmatory tool due to its ability to provide information on the size and abundance of the target molecule thermofisher.com.

Lateral Flow Devices (LFDs): These are rapid, portable, and cost-effective immunoassay devices widely used for point-of-care diagnostics jacksonimmuno.comnih.govwho.int. They operate on the principle of capillary action, allowing a sample to flow along a strip containing immobilized reagents. While not specifically detailed for this compound in the provided search results, LFDs are broadly applicable for detecting antigens and antibodies, and their use in detecting this compound as a Mycoplasma fermentans antigen would align with their established utility in infectious disease diagnostics jacksonimmuno.com. TLC immunostaining, a related technique, has already demonstrated the antigenicity of GGPLs researchgate.net.

Biosensor technologies are rapidly advancing to provide real-time, sensitive, and selective detection of biomolecules, including glycolipids. These devices convert a biological signal into a measurable response, offering advantages over conventional laboratory methods nih.govtandfonline.com.

Glycolipid-Functionalized Biosensors: Research has demonstrated the development of biosensors functionalized with glycolipids for specific detection applications. For instance, supramolecular assemblies of phospholipid-polymerized diacetylene vesicles functionalized with glycolipid have been designed for the colorimetric detection of bacteria like Escherichia coli. The binding of the target bacterium to the glycolipid on the biosensor surface leads to a visible color change, allowing for rapid and simple detection researchgate.net.

Lectins in Biosensors: Lectins, which are carbohydrate-binding proteins, are increasingly integrated into biosensor devices due to their high specificity and sensitivity to particular sugar moieties found in pathogens. This makes them excellent biorecognition elements for glycolipid detection nih.gov.

Emerging Biosensor Platforms: Various platforms, including optical, electrochemical, and piezoelectric biosensors, are being explored for real-time analysis. Graphene-based biosensors, for example, are gaining attention for their excellent electrical properties and potential for real-time monitoring of various biomolecules mdpi.comgraphenea.commdpi.com. While direct applications to this compound are still an area of active research, the principles demonstrated with other glycolipids and biomolecules suggest a promising future for this compound detection using these advanced biosensor technologies.

Fluorescence Detection and Evaporative Light Scattering Detection for Glycans

This compound (Glycosyl-sn-glycerophospholipid I) is a unique phosphocholine-containing glycoglycerolipid isolated from Mycoplasma fermentans. Its established structure is 6'-O-phosphocholine-alpha-D-glucopyranosyl-(1'-3)-1,2-diacyl-sn-glycerol, where the acyl groups typically include fatty acids such as palmitic acid (C16:0) and stearic acid (C18:0). This compound and its related compound Ggpl-III are recognized as major immunological determinants specific to M. fermentans. ijrti.orgmpg.defishersci.cauni.lu As a glycoglycerolipid, this compound contains both a glycan (glucose) moiety and a lipid component, presenting analytical challenges due to the lack of strong chromophores or intrinsic fluorescence in its carbohydrate portion.

Fluorescence Detection for Glycans

Fluorescence detection is a highly sensitive analytical technique widely employed for the analysis of glycans, particularly when coupled with separation methods like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). americanelements.comfishersci.senih.govuni.luuni.luinnexscientific.comfishersci.ca Since native carbohydrates generally lack sufficient UV absorbance or intrinsic fluorescence, chemical derivatization with a fluorescent label is a fundamental requirement for their sensitive detection via fluorescence. americanelements.comnih.govuni.lunih.gov

The most common labeling strategy involves reductive amination, where a fluorophore is attached to the reducing end of the glycan. americanelements.com Widely used fluorophores for glycan labeling include 2-aminobenzamide (B116534) (2-AB) and anthranilic acid (2-AA), known for their sensitivity and stability when conjugated to glycans. americanelements.comnih.govuni.lu Newer reagents, such as RapiFluor-MS, offer enhanced sensitivity, enabling visualization of N-glycans at femtomole levels (e.g., ≤1 fmol for individual N-glycan species) and facilitating versatile detection by fluorescence, UV, and mass spectrometry. innexscientific.comsigmaaldrich.com

Once labeled, glycans can be separated using various chromatographic modes, with hydrophilic interaction liquid chromatography (HILIC) being a popular choice for N-glycan analysis due to its high resolution for polar compounds. nih.govinnexscientific.com Fluorescence detection provides quantitative profiling of glycan structures, while mass spectrometry (MS) can be coupled online for definitive identification and structural characterization, including the differentiation of isomeric glycoforms. fishersci.ca

Table 1: Common Fluorescent Labels for Glycan Analysis

| Fluorophore Name | Common Abbreviation | Labeling Method | Typical Detection Range | Key Advantages | PubChem CID |

| 2-Aminobenzamide | 2-AB | Reductive Amination | Low femtomole | High sensitivity, stability, widely used standard, negligible desialylation americanelements.comuni.lu | 6942 |

| Anthranilic Acid | 2-AA | Reductive Amination | Low femtomole | Sensitive, stable, valuable tool for glycan analysis americanelements.comnih.gov | 86 |

| RapiFluor-MS | RapiFluor-MS | Glycosylamine Labeling | Sub-femtomole | Unrivaled sensitivity (FLD & MS), chromogenic (UV detection), rapid workflow sigmaaldrich.com | N/A |

| Procainamide | N/A | Reductive Amination | High sensitivity | High FLD signal, enables linkage differentiation in RPLC-FD-MS innexscientific.com | N/A |

*Note: PubChem CIDs for proprietary reagents like RapiFluor-MS and Procainamide as a glycan label were not found in public databases.

While fluorescence detection is highly effective for released glycans, direct research findings detailing the application of fluorescence detection specifically for this compound were not identified in the surveyed literature. However, given that this compound contains a glucopyranosyl moiety, if this sugar component could be selectively released or an appropriate derivatization strategy for the intact glycolipid were developed, fluorescence detection could potentially offer a sensitive means for its analysis.

Evaporative Light Scattering Detection (ELSD) for Glycans

Evaporative Light Scattering Detection (ELSD) is a universal detection method commonly employed in liquid chromatography for compounds that lack strong UV chromophores or intrinsic fluorescence, such as carbohydrates, lipids, and synthetic polymers. nih.gov The principle of ELSD involves three main stages: nebulization, evaporation, and detection. The column effluent is first nebulized into fine droplets, then the mobile phase is evaporated in a heated drift tube, leaving behind non-volatile analyte particles. These particles are then passed through a light beam, and the scattered light is measured, generating a signal proportional to the analyte concentration.

A significant advantage of ELSD is its compatibility with gradient elution, which is crucial for separating complex mixtures of compounds with varying polarities, including diverse glycan species. ELSD is particularly useful for the analysis of mono- and oligosaccharides and neutral lipids, where it provides a universal response. However, it is important to note that the detector response in ELSD is often non-linear, requiring data transformation (e.g., log-log plots or polynomial fits) for accurate quantification. While generally less sensitive than fluorescence detection or mass spectrometry, ELSD offers a robust and inexpensive alternative for detecting a broad range of non-volatile compounds. nih.gov

Table 2: Illustrative Performance Characteristics of HPLC-ELSD for Carbohydrates

| Analyte (Example) | Detection Limit (LOD) | Quantification Limit (LOQ) | Accuracy Range (%) | Precision (RSD %) | Reference |

| N-Acetylglucosamine (GlcNAc) | 2.097 mg/L | 6.043 mg/L | 96.4 – 105.7 | <1.7 | |

| N-Acetylgalactosamine (GalNAc) | 3.247 mg/L | 9.125 mg/L | 97.1 – 104.1 | <2.2 | |

| Galacturonic Acid Oligomers (mono-, di-, tri-GA) | Not specified directly, linear calibration curves produced | Not specified directly, linear calibration curves produced | Not specified | Not specified |

Note: Data presented are illustrative and derived from general applications of ELSD to various carbohydrates, not specific to this compound.

Given that this compound is a glycoglycerolipid—a non-volatile compound containing both carbohydrate and lipid moieties—ELSD is inherently suitable for its direct detection without the need for prior derivatization. This makes ELSD a potentially valuable tool for initial screening and quantitative analysis of this compound, especially when specific fluorescent labels are not available or when a universal detection approach is preferred. However, similar to fluorescence detection, specific published research findings detailing the application of ELSD for the analysis of this compound were not found in the current literature search.

Biotransformation and Metabolic Fate Studies of Ggpl I

In Vitro Biotransformation Pathways of Glycolipids

In vitro models are fundamental tools for the early assessment of a compound's metabolic pathways nih.gov. These systems allow for the investigation of metabolic stability and the identification of metabolites in a controlled environment before progressing to more complex in vivo studies nih.govevotec.com.

The biotransformation of xenobiotics, or foreign compounds, generally occurs in two distinct phases.

Phase I Metabolism: These reactions, often called functionalization reactions, introduce or expose polar functional groups (such as hydroxyl [-OH], amine [-NH2], or carboxyl [-COOH]) on the parent molecule pharmacy180.comnih.govusmlestrike.comresearchgate.net. This initial step increases the molecule's polarity. The primary reactions in Phase I are oxidation, reduction, and hydrolysis pharmaguideline.comnih.gov. For a glycolipid like GGPL-I, oxidative reactions such as hydroxylation on the acyl chains or the glycerol (B35011) backbone would be anticipated.

Phase II Metabolism: Following Phase I, the modified compounds often undergo Phase II conjugation reactions usmlestrike.com. These synthetic reactions involve the attachment of endogenous, water-soluble molecules to the newly exposed functional groups pharmaguideline.compharmacy180.com. Common conjugating agents include glucuronic acid (glucuronidation), sulfate (sulfation), and glutathione longdom.orgnih.gov. The resulting conjugates are typically more water-soluble and pharmacologically inactive, allowing for efficient elimination from the body pharmaguideline.comusmlestrike.com.

Below is a table illustrating the potential metabolic transformations for a glycolipid.

| Phase | Reaction Type | Potential Modification on Glycolipid Structure | Resulting Metabolite Characteristic |

| Phase I | Oxidation | Hydroxylation of fatty acid chains | Increased polarity |

| Phase I | Hydrolysis | Cleavage of ester bonds, releasing fatty acids | Formation of lyso-glycolipid |

| Phase II | Glucuronidation | Attachment of glucuronic acid to a hydroxyl group | Highly water-soluble conjugate |

| Phase II | Sulfation | Attachment of a sulfate group to a hydroxyl group | Highly water-soluble conjugate |

Specific enzyme superfamilies are responsible for catalyzing biotransformation reactions nih.gov.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is a primary driver of Phase I oxidative metabolism nih.govnih.govgenomind.com. Found mainly in the liver, CYPs are responsible for metabolizing a vast number of compounds longdom.orggenomind.comnih.gov. The CYP1, CYP2, and CYP3 families are particularly important for drug metabolism nih.gov. The specific isoforms involved in the metabolism of a compound are identified through reaction phenotyping studies nih.gov.

UDP-Glucuronosyltransferase (UGT) Enzymes: UGTs are the key enzymes in Phase II glucuronidation reactions, which are a major pathway for the conjugation and subsequent elimination of many substances genomind.comebmconsult.com. UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid to a substrate researchgate.net. The UGT1 and UGT2 families are the most prominent in drug metabolism genomind.com.

The primary enzyme families involved in biotransformation are summarized in the table below.

| Enzyme Family | Metabolic Phase | Primary Location | Key Isoforms in Drug Metabolism |

| Cytochrome P450 (CYP) | Phase I | Liver (Endoplasmic Reticulum) nih.gov | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 genomind.comresearchgate.net |

| UDP-Glucuronosyltransferase (UGT) | Phase II | Liver, Kidneys, Intestines genomind.com | UGT1A1, UGT1A4, UGT1A9, UGT2B7 genomind.comebmconsult.com |

Preclinical Metabolic Profiling and Species-Specific Metabolism

Preclinical metabolite profiling is critical for understanding how a compound is transformed in vivo and for assessing the suitability of animal models for safety studies evotec.com. Regulatory agencies recommend comparing the metabolic profiles in animals and humans early in development to identify any potential differences that could affect toxicity assessments evotec.com.

To predict in vivo metabolism, various in vitro systems derived from cellular and subcellular components are used.

Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from liver tissue and are a widely used tool for metabolic studies nih.govyoutube.com. They contain a high concentration of key drug-metabolizing enzymes, particularly CYPs and UGTs nih.gov. Incubating a compound with liver microsomes (e.g., human liver microsomes, HLM) helps determine its metabolic stability and identify metabolites formed via Phase I and Phase II pathways nih.govyoutube.compharmaron.com.

Hepatocytes : Intact liver cells (hepatocytes) provide a more comprehensive model as they contain a full suite of metabolic enzymes and cofactors, allowing for the study of a broader range of metabolic pathways compared to microsomes youtube.com.

The following table summarizes common in vitro models for metabolic studies.

| Model | Description | Advantages | Limitations |

| Liver Microsomes | Vesicles of the endoplasmic reticulum from homogenized liver cells youtube.com | High concentration of CYP and UGT enzymes; cost-effective; high-throughput nih.govnih.gov | Lacks cytosolic enzymes and cofactors; does not model cellular transport |

| S9 Fraction | Supernatant from centrifuged liver homogenate | Contains both microsomal and cytosolic enzymes nih.gov | Cofactors must be added; shorter incubation times |

| Hepatocytes | Intact, viable liver cells | Contains the full complement of metabolic enzymes, cofactors, and transporters youtube.com | More expensive; lower throughput; limited viability |

While in vitro models are informative, in vivo studies in animal models are necessary to understand the complete metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME) researchgate.net. These studies help confirm the relevance of metabolites identified in vitro and can reveal unique metabolic pathways that only occur in a whole-organism system nih.govnih.gov.

Significant species-specific differences in drug metabolism are common, primarily due to variations in the expression and activity of metabolic enzymes researchgate.netmdpi.com. For instance, one study found that mouse liver microsomes exhibited higher Phase I metabolism compared to microsomes from other species, while dog liver microsomes showed higher levels of glucuronidation mdpi.com. Therefore, selecting an appropriate animal model whose metabolic profile closely resembles that of humans is a critical step in preclinical development evotec.com.

Role of Biotransformation in Modulating Biological Activity and Clearance

Biotransformation is a critical determinant of a compound's therapeutic efficacy and safety researchgate.netnih.gov. The primary role of metabolism is to convert compounds into more water-soluble forms to facilitate their removal from the body, a process known as clearance researchgate.netlongdom.org.

The chemical modifications that occur during metabolism directly influence a compound's biological activity.

Inactivation and Detoxification : In most cases, metabolism leads to the formation of inactive and non-toxic metabolites that are readily excreted wikipedia.orgpharmaguideline.com. This process terminates the compound's biological effect and prevents its accumulation in the body.

Formation of Active Metabolites : In some instances, biotransformation can produce metabolites that are also pharmacologically active, sometimes even more potent than the parent compound researchgate.netnih.gov. The discovery of active metabolites is an important aspect of drug development.

Metabolic Bioactivation : Occasionally, metabolism can lead to the formation of reactive metabolites that are toxic researchgate.net. Identifying these pathways early is crucial to minimize safety liabilities researchgate.net.

Ultimately, the rate and pathways of biotransformation determine the clearance and half-life of a compound, which dictates the duration of its biological effects researchgate.netwikipedia.org.

Chemical Probe Development and Applications in Ggpl I Research

Applications of GGPL-I-Based Chemical Probes

Once designed and synthesized, this compound-based chemical probes can be deployed in a variety of experimental settings to explore the biology of the parent glycolipid. These probes serve as molecular spies, reporting back on the location, interactions, and functions of this compound within the complex cellular environment.

A primary application of this compound probes is the identification of proteins that bind to this specific glycolipid. Glycolipid-protein interactions are central to many cellular processes, including signal transduction and cell adhesion. digitellinc.commdpi.com

Bifunctional probes, which contain both a photoreactive group (like diazirine) and a clickable handle (like an alkyne), are particularly powerful for this purpose. nih.govnih.gov The experimental workflow typically involves:

Introducing the bifunctional this compound probe into living cells, where it incorporates into membranes and interacts with its binding partners. nih.gov

Exposing the cells to UV light to activate the photoreactive group, which covalently crosslinks the probe to any proteins in close proximity. nih.govnih.gov

Lysing the cells and using a click reaction to attach a biotin tag to the probe's alkyne handle.

Using the biotin tag to purify the probe-protein complexes via affinity chromatography.

Identifying the captured proteins using mass spectrometry.

This photoaffinity labeling approach provides a snapshot of direct interactions in a native cellular context and can identify even transient binding partners that are difficult to capture with other methods. nih.govnih.govnih.gov

Beyond identifying direct binding partners, chemical probes can help map the broader cellular pathways and networks in which this compound participates. For instance, lipid-based probes combined with quantitative mass spectrometry can be used to globally map lipid-protein interactions and observe how these networks are altered by drugs or other perturbations. nih.gov

Techniques like proximity-dependent biotinylation (e.g., BioID) can be adapted to map the local molecular environment of a this compound-binding protein. hupo.org By fusing a biotin ligase to a known this compound interactor, researchers can identify other proteins that are part of the same complex or pathway, thereby building a comprehensive map of the this compound "interactome." hupo.org Furthermore, metabolic labeling with probe precursors can reveal how this compound is processed and integrated into different metabolic pathways, such as those involving steroid hormone biosynthesis or purine metabolism. acs.org

To understand the function of this compound in real-time, probes functionalized with fluorescent dyes are indispensable. nih.gov These fluorescent probes allow for the direct visualization of the glycolipid's subcellular localization and dynamics within living cells using advanced microscopy techniques. wiley.comsigmaaldrich.com

By tracking the movement of fluorescent this compound probes, researchers can answer key questions such as:

Where is this compound located within the cell (e.g., plasma membrane, Golgi, endosomes)? nih.gov

Does its location change in response to cellular signals or stimuli?

How does it move within the plane of the membrane?

This live-cell imaging approach provides critical spatial and temporal information that is essential for understanding the functional roles of this compound in dynamic cellular processes. nih.govwiley.com The development of novel, cell-permeable, and non-toxic fluorescent dyes continues to enhance the power of this approach for studying glycolipid biology. rsc.org

Methodological Advancements in Chemical Probe Synthesis and Validation

The development of specific chemical probes is a critical component of elucidating the biological functions and interactions of complex molecules like this compound. Recent years have seen significant methodological advancements in both the synthesis of these sophisticated tools and the techniques used to validate their specificity and utility. These advancements have streamlined the creation of probes with enhanced properties and have provided more robust methods for confirming their mechanism of action, paving the way for a deeper understanding of this compound.

Advancements in Chemical Probe Synthesis

Modern synthetic strategies for chemical probes have moved towards modular and efficient approaches, allowing for the systematic variation of a probe's components: the binding ligand, a reporter group, and often a reactive group for covalent labeling. nih.gov This modularity simplifies the synthetic effort and facilitates the rapid generation of a diverse library of probes to identify the most effective tool. nih.gov

Key advancements include:

Combinatorial and Diversity-Oriented Synthesis: These strategies aim to efficiently explore novel areas of chemical space by creating large libraries of structurally diverse small molecules. nih.gov This approach increases the probability of identifying novel ligands for targets like this compound that can serve as the foundation for a chemical probe. nih.gov

Incorporation of Multifunctional Moieties: Probes are increasingly designed with multiple functionalities. Photoaffinity labeling (PAL) probes, for instance, incorporate a photoreactive group (e.g., diazirine or benzophenone) that forms a covalent bond with the target protein upon photoactivation. rsc.orgunimi.it They also frequently include a "clickable" handle, such as a terminal alkyne, for subsequent bioorthogonal ligation to reporter tags like fluorophores or biotin. rsc.orgunimi.it This allows for target identification and validation in complex biological systems. rsc.org

Fluorescent Labeling: The direct attachment of fluorescent materials to a ligand is a common strategy to create probes for use in fluorescence microscopy and flow cytometry. mskcc.org For example, a convenient synthesis of a fluorescent this compound has been reported, highlighting the application of this methodology to study this specific glycoglycerophospholipid. csj.jp The synthesis of related fluorescently-labeled analogs often involves coupling the core molecule to a fluorescent dye, such as a coumarin or BODIPY derivative, via a linker. mdpi.com This process requires careful design to ensure that the fluorescent tag does not interfere with the molecule's biological activity. mdpi.com

Enzymatic Synthesis: For complex biomolecules, enzymatic synthesis can be a powerful tool. Research into the GGPL biosynthesis pathway in Mycoplasma fermentans has identified key enzymes, such as a glycosyltransferase (Mf3) and a cholinephosphotransferase (Mf1). researchgate.netresearchgate.net These enzymes have been used to achieve the enzymatic synthesis of a this compound homologue from a simpler precursor, 1,2-dipalmitoylglycerol, demonstrating a viable alternative to purely chemical synthesis routes. researchgate.net

The table below summarizes various synthetic methodologies that have been instrumental in advancing chemical probe development.

| Synthetic Methodology | Description | Key Features | Application Example |

| Modular Synthesis | Assembling probes from distinct fragments (ligand, reporter, reactive group). nih.gov | Simplifies synthesis, allows for rapid diversification. nih.gov | Converting known protein binders into affinity-based probes. nih.gov |

| Photoaffinity Labeling (PAL) Synthesis | Incorporation of a photoreactive group (e.g., diazirine) and a ligation handle (e.g., alkyne). rsc.orgunimi.it | Covalent target labeling, bioorthogonal compatibility. rsc.org | Development of probes for target engagement studies of Plasmepsins in Plasmodium. rsc.org |

| Fluorescent Labeling | Covalent attachment of a fluorophore (e.g., BODIPY, coumarin) via a linker. mdpi.com | Enables visualization by microscopy and quantification by flow cytometry. mskcc.org | Synthesis of fluorescent this compound. csj.jp |

| Enzymatic Synthesis | Use of enzymes to construct complex biomolecules from simpler precursors. researchgate.net | High specificity, mild reaction conditions. | Synthesis of a this compound homologue using enzymes from the M. fermentans biosynthesis pathway. researchgate.net |

Advancements in Chemical Probe Validation

The validation of a chemical probe is as crucial as its synthesis. A probe must be thoroughly characterized to ensure it potently and selectively interacts with its intended target. nih.gov Methodological advancements in this area focus on providing robust evidence for on-target activity in increasingly complex biological settings.

Key validation techniques include:

Biochemical Assays: Direct confirmation of a probe's interaction with its target is a fundamental validation step. Techniques like differential scanning fluorometry (DSF) can be used to observe the stabilization of a protein target upon ligand binding. youtube.com For enzyme targets, in vitro activity assays are essential to demonstrate that the probe modulates the enzyme's function as expected. nih.gov

Cell-Based Target Engagement: It is critical to confirm that a probe interacts with its target within a cellular environment. This can be achieved through various methods, including cellular thermal shift assays (CETSA) or by using photoaffinity probes to covalently label the target in live cells, followed by proteomic analysis to confirm identity. rsc.org

Phenotypic Assays: Characterizing the effect of a chemical probe in a phenotypic assay can help identify the biological pathways in which the target is active and facilitate mechanism-of-action studies. altopredict.com

Genetic Approaches: A powerful strategy for validating a probe's target is the use of genetics. nih.gov Identifying a mutation in the target protein that confers resistance or sensitizes it to the chemical probe provides strong evidence of on-target activity. nih.gov This can be achieved through CRISPR-based screening approaches, which can identify mutations that disrupt the binding of the probe to its target. nih.gov

The following table outlines key validation methods for chemical probes.

| Validation Method | Description | Purpose | Example |

| Biochemical Assays | In vitro experiments measuring direct binding or functional modulation of the isolated target. youtube.comnih.gov | Confirm direct target interaction and quantify potency. | Using differential scanning fluorometry to measure protein stabilization upon probe binding. youtube.com |

| Cell-Based Assays | Experiments conducted in live cells to confirm target engagement and cellular effects. rsc.orgaltopredict.com | Verify probe activity in a biological context and link target to phenotype. altopredict.com | Using fluorescent probes to visualize localization to specific cellular compartments. mdpi.comresearchgate.net |

| Genetic Approaches | Employing genetic modifications to confirm the probe's mechanism of action. nih.gov | Provide definitive evidence for on-target activity. | Identifying mutations in a target protein that confer resistance to the probe's effects. nih.gov |

| Proteomics | Using mass spectrometry-based proteomics to identify proteins that interact with the probe. mskcc.org | Identify the direct targets of a probe in an unbiased manner. | Using biotinylated probes to pull down target proteins for mass spectrometry analysis. mskcc.org |

Future Directions and Emerging Research Avenues for Ggpl I

Integration of Omics Technologies (Glycomics, Lipidomics) in GGPL-I Studies

By integrating glycomics and lipidomics, researchers can gain a more comprehensive understanding of the intricate cellular functions involving this compound. openaccessjournals.com Advanced analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are fundamental to both glycomics and lipidomics, enabling detailed structural characterization and analysis of glycolipids. frontlinegenomics.comopenaccessjournals.comtandfonline.comnumberanalytics.com High-throughput glycomic technologies are continuously evolving, facilitating rapid and comprehensive analysis of glycan structures. tandfonline.com Furthermore, combining glycomics data with other omics disciplines, such as proteomics, can significantly enhance the understanding of disease mechanisms where this compound may be implicated. nih.gov While much of the glycomic analysis of glycolipids has historically focused on glycosphingolipids (GSLs), the methodologies and principles are directly applicable to glycoglycerolipids like this compound, opening new avenues for detailed investigation into its biological roles and interactions. tandfonline.com

Advanced Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in glycoscience, offering powerful means to explore the complex conformational space of glycans and their interactions. maynoothuniversity.ieresearchgate.net For glycolipids like this compound, molecular dynamics (MD) simulations are particularly valuable, capable of elucidating phenomena such as membrane raft formation, self-assembly, and interactions with other membrane components. researchgate.net The development of coarse-grained models has significantly advanced the ability to simulate increasingly complex cell membrane environments. maynoothuniversity.ieresearchgate.net These computational methods can effectively model carbohydrate-protein interactions, taking into account solvation effects. maynoothuniversity.ie The MARTINI Force Field, for example, is widely employed for simulating glycolipid membranes. maynoothuniversity.ie

In Silico Screening for this compound Modulators

In silico screening, often involving molecular docking, represents a powerful virtual screening method for identifying novel ligands or modulators that interact with specific biomolecules. researchgate.netwhiterose.ac.ukmdpi.com This approach offers a rapid and cost-effective alternative to traditional experimental screening, allowing for the analysis of a vast number of potential drug candidates. whiterose.ac.uk Molecular docking has been successfully applied in drug discovery to identify compounds that target various receptors, and this methodology can be directly applied to this compound to discover molecules that modulate its immunological or structural functions. mdpi.com Virtual screening can be tailored to identify specific modulators, such as potential antagonists of immune receptors that this compound might interact with. researchgate.net Beyond identifying binding compounds, in silico methods can also predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties, streamlining the early stages of drug development. mdpi.com

Innovations in Synthetic Glycolipid Chemistry for Structural Diversity